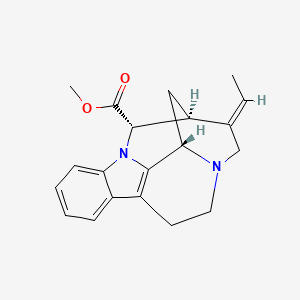

Pleiocarpamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pleiocarpamine is a monoterpenoid indole alkaloid.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Properties

Pleiocarpamine has been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. A study demonstrated that this compound and its derivatives exhibit significant anti-cholinergic activity by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic signaling, which is often diminished in Alzheimer's patients .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) cells, with an IC50 value indicating effective cytotoxicity . The compound's mechanism of action appears to involve apoptosis induction and modulation of specific signaling pathways related to cell survival and proliferation.

Total Synthesis

The total synthesis of this compound has been achieved through innovative synthetic routes involving radical cyclization and oxidative coupling techniques. These methods not only facilitate the production of this compound but also allow for the synthesis of related alkaloids such as voacalgine A and bipleiophylline . The ability to synthesize these compounds efficiently opens avenues for further research into their biological activities.

Metabolic Engineering

Recent advancements in metabolic engineering have focused on utilizing this compound's biosynthetic pathways to produce it and its derivatives in microbial systems. This approach aims to address supply limitations caused by overexploitation of natural resources and poor plant synthesis rates . By transferring genes responsible for alkaloid biosynthesis into yeast, researchers hope to create sustainable production systems for these valuable compounds.

Case Studies

Analyse Chemischer Reaktionen

Divergent Oxidative Cyclizations

Pleiocarpamine’s biosynthetic precursors undergo divergent oxidative couplings to form distinct alkaloid scaffolds :

-

N1–C16 bond formation (this compound/talbotine):

Reagents: PhI(TFA)₂ (1.2 equiv), LiHMDS (2.4 equiv), −78°C → rt.

Yield: 28% . -

C7–C16 bond formation (strictamine):

Reagents: Cp₂FePF₆ (1.2 equiv), KHMDS (2.4 equiv), −78°C → rt.

Yield: 42% .

Mechanistic rationale :

-

N1–C16 coupling proceeds via iodine(III)-mediated radical recombination.

-

C7–C16 coupling involves iron-mediated single-electron transfer (SET) .

Biomimetic Oxidative Coupling

This compound serves as a substrate in FePc(CO₂H)₈-catalyzed aerobic coupling with pyrocatechuic acid to synthesize (+)-voacalgine A :

-

Reaction: 2 equiv this compound + pyrocatechuic acid → voacalgine A.

-

Conditions: FePc(CO₂H)₈ (5 mol%), O₂, DMF, 60°C.

Thermal Rearrangements

Heating pleiomaltinine (1 ) in DCE induces a -shift of the hydroxypyrone moiety to form 3-hydroxypyrone 29 (Scheme 3) :

Eigenschaften

CAS-Nummer |

6393-66-4 |

|---|---|

Molekularformel |

C20H22N2O2 |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1 |

InChI-Schlüssel |

NTMOAQDHNZYZMZ-QWCNWJGKSA-N |

SMILES |

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |

Isomerische SMILES |

C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC |

Kanonische SMILES |

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |

Key on ui other cas no. |

6393-66-4 |

Synonyme |

pleiocarpamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.